3-Quinuclidinone hydrochloride 3-Quinuclidinone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1193-65-3
VCID: VC20886114
InChI: InChI=1S/C7H11NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6H,1-5H2;1H
SMILES: C1CN2CCC1C(=O)C2.Cl
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63 g/mol

3-Quinuclidinone hydrochloride

CAS No.: 1193-65-3

Cat. No.: VC20886114

Molecular Formula: C7H12ClNO

Molecular Weight: 161.63 g/mol

* For research use only. Not for human or veterinary use.

3-Quinuclidinone hydrochloride - 1193-65-3

Specification

CAS No. 1193-65-3
Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
IUPAC Name 1-azabicyclo[2.2.2]octan-3-one;hydrochloride
Standard InChI InChI=1S/C7H11NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6H,1-5H2;1H
Standard InChI Key RFDPHKHXPMDJJD-UHFFFAOYSA-N
SMILES C1CN2CCC1C(=O)C2.Cl
Canonical SMILES C1C[NH+]2CCC1C(=O)C2.[Cl-]

Introduction

Chemical Identity and Structure

Nomenclature and Identification

3-Quinuclidinone hydrochloride is formally known as 1-Azabicyclo[2.2.2]octan-3-one hydrochloride . This compound is officially registered with the Chemical Abstracts Service (CAS) under the number 1193-65-3 . It has several synonyms commonly used in scientific literature and commercial contexts, including 3-Quinuclidone hydrochloride, 3-Oxoquinuclidine hydrochloride, and 1-Aza-3-oxobicyclo[2.2.2]octane hydrochloride .

The compound is represented by various identification codes in chemical databases and regulatory systems:

  • MDL Number: MFCD00137391

  • BRN: 3695039

  • InChIKey: RFDPHKHXPMDJJD-UHFFFAOYSA-N

  • EPA Substance Registry: 1-Azabicyclo[2.2.2]octan-3-one, hydrochloride

Structural Characteristics

3-Quinuclidinone hydrochloride consists of a quinuclidine framework with a carbonyl group at the 3-position, existing as a hydrochloride salt. The parent compound, 3-quinuclidinone, is a bicyclic organic compound with the chemical formula HC(C₂H₄)₂(C(O)CH₂)N . The structural arrangement features a bridged bicyclic system with a tertiary amine at one bridgehead position and a ketone group at the 3-position.

The molecular structure involves:

  • A nitrogen-containing bicyclic system

  • A ketone functional group

  • An ionic bond with hydrochloride

  • No rotatable bonds, contributing to its conformational rigidity

  • Zero defined or undefined stereocenter

Physical and Chemical Properties

3-Quinuclidinone hydrochloride possesses distinct physical and chemical properties that contribute to its utility in various applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-Quinuclidinone Hydrochloride

PropertyValueReference
Molecular FormulaC₇H₁₂ClNO (or C₇H₁₁NO·HCl)
Molecular Weight161.63 g/mol
Physical AppearanceWhite to off-white powder/crystalline powder
Melting Point>300°C (decomposition)
Solubility in Water0.1 g/mL, clear solution
LogP-1.65
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Topological Polar Surface Area20.3 Ų
SensitivityHygroscopic
Recommended StorageAmbient temperature, inert atmosphere

The parent compound, 3-quinuclidinone (free base), has slightly different properties:

  • Melting point: 200°C

  • Boiling point: 204.9±23.0°C (predicted)

  • Density: 1.12±0.1 g/cm³ (predicted)

  • pKa: 6.73±0.20 (predicted) , with the conjugate acid having a pKa of 7.2

This compound is notably less basic than quinuclidine, which is approximately 100 times more basic .

Synthesis Methods

Dieckmann Condensation

The hydrochloride salt of 3-quinuclidinone can be synthesized via a Dieckmann condensation reaction . This is a common method for preparing this compound and involves an intramolecular condensation to form the bicyclic structure.

A typical Dieckmann condensation route involves:

  • Formation of a suitable diester precursor

  • Intramolecular cyclization to form the bicyclic structure

  • Subsequent hydrolysis and decarboxylation

  • Conversion to the hydrochloride salt

Synthesis from Piperidine-4-carboxylic Acid

An improved method for synthesizing 3-quinuclidinone hydrochloride starts with piperidine-4-carboxylic acid (isonipecotic acid) . This multi-step process includes:

  • Reaction of piperidine-4-carboxylic acid with thionyl chloride and ethanol to produce ethyl piperidine-4-carboxylate

  • Condensation with methyl chloroacetate in the presence of sodium carbonate to give ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate

  • One-pot Dieckmann reaction in the presence of potassium tert-butoxide

  • Hydrolysis and decarboxylation to yield the final product

This method offers advantages for gram-scale synthesis with improved efficiency.

Other Synthetic Routes

Another documented synthesis method involves starting from 3-Oxo-2-quinuclidinecarboxylic acid ethyl ester . The process proceeds through:

  • Refluxing the acid solution of 2-ethoxycarbonyl-3-quinuclone for 10 hours

  • Addition of activated carbon for decolorization

  • Filtration and cooling under an ice-water bath

  • Addition of sodium bicarbonate solution to adjust pH to 11-12

  • Solvent evaporation under reduced pressure

  • Addition of methylene chloride, filtration, drying, and concentration

  • Dropwise addition to an ethanolic solution of hydrochloric acid

  • Stirring at room temperature to precipitate the solid product

This method reportedly yields 78.6% of the final product .

Applications and Uses

Pharmaceutical Applications

3-Quinuclidinone hydrochloride serves as a key intermediate in pharmaceutical synthesis. One of its primary applications is in the synthesis of cevimeline, a medication used to treat symptoms of dry mouth in patients with Sjögren's syndrome . The bicyclic structure of 3-quinuclidinone provides a rigid framework that contributes to the specific pharmacological properties of the final drug molecules.

Use as a Synthetic Intermediate

This compound functions as a versatile synthetic intermediate for various chemical transformations:

  • It serves as a precursor to quinuclidine through organic reduction reactions

  • It is used as a thiolating agent in organic synthesis

  • The compound acts as a building block for more complex molecular structures in medicinal chemistry

Research Applications

In the field of cannabinoid research, 3-quinuclidinone hydrochloride is utilized in the preparation of novel CB1 and CB2 cannabinoid receptor ligands . These receptors are important targets for the development of therapeutics for various conditions, including pain management, inflammatory disorders, and neurological diseases.

Analytical Data and Characterization

ParameterSpecificationReference
Assay (Purity)≥97.0% to ≥98.0%
AppearanceWhite to pale brown, crystalline powder
FormPowder
Complexity136
Formal Charge0
Heavy Atom Count10

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